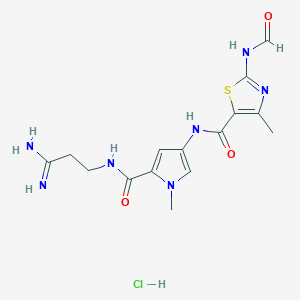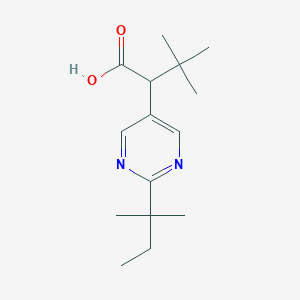
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI), also known as PDA, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PDA has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Applications De Recherche Scientifique
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been shown to possess anti-viral properties by inhibiting the replication of HIV-1 and HSV-1.
Mécanisme D'action
The mechanism of action of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Effets Biochimiques Et Physiologiques
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been shown to possess a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which may lead to the development of novel anti-cancer therapies. In addition, 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been found to inhibit the replication of HIV-1 and HSV-1, which may lead to the development of novel anti-viral therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is also relatively easy to synthesize and has been obtained in high yield and purity. However, one of the limitations of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI). One potential direction is the development of novel anti-inflammatory therapies based on 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI). Another direction is the development of novel anti-cancer therapies based on the induction of apoptosis and cell cycle arrest in cancer cells. In addition, the development of novel anti-viral therapies based on the inhibition of HIV-1 and HSV-1 replication is another potential direction for future research on 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI). Finally, the optimization of the synthesis method of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) and the improvement of its solubility in aqueous solutions are also important areas for future research.
Méthodes De Synthèse
The synthesis of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) involves the condensation of 2-amino-4,6-dimethylpyrimidine with tert-butyl 2-bromo-2-methylpropanoate followed by the deprotection of the tert-butyl group with trifluoroacetic acid. The resulting product is 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI), which is obtained in high yield and purity.
Propriétés
Numéro CAS |
122936-31-6 |
|---|---|
Nom du produit |
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) |
Formule moléculaire |
C15H24N2O2 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
3,3-dimethyl-2-[2-(2-methylbutan-2-yl)pyrimidin-5-yl]butanoic acid |
InChI |
InChI=1S/C15H24N2O2/c1-7-15(5,6)13-16-8-10(9-17-13)11(12(18)19)14(2,3)4/h8-9,11H,7H2,1-6H3,(H,18,19) |
Clé InChI |
XPAXTKKSTYIQDM-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
SMILES canonique |
CCC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
Synonymes |
5-Pyrimidineacetic acid, -alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
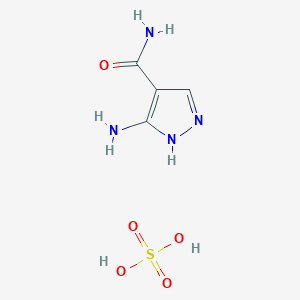
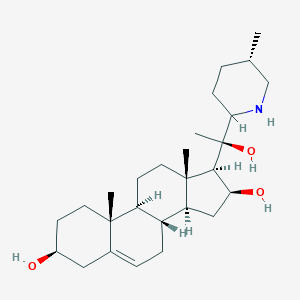
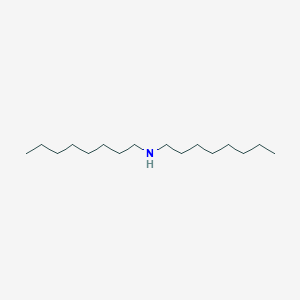
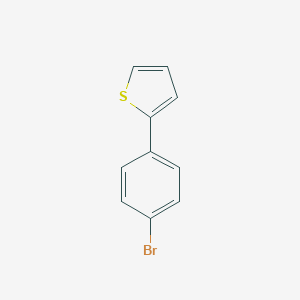
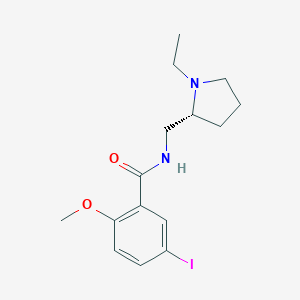
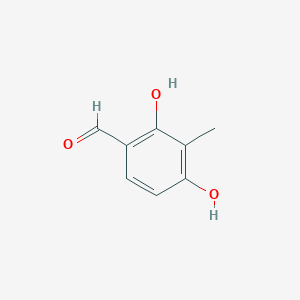
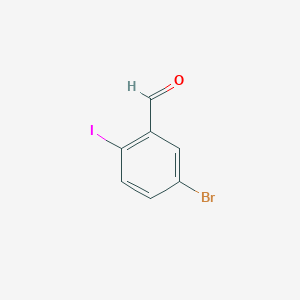

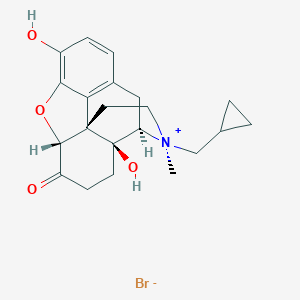
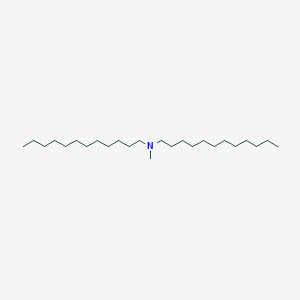
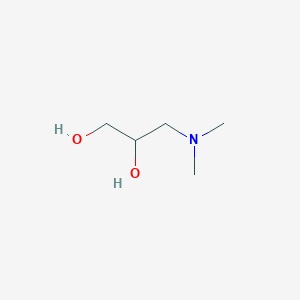
![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)
